![molecular formula C8H8N2O2 B3047917 2H-3,1-Benzoxazin-2-one, 8-amino-1,4-dihydro- CAS No. 148890-67-9](/img/structure/B3047917.png)
2H-3,1-Benzoxazin-2-one, 8-amino-1,4-dihydro-
Overview
Description
2H-3,1-Benzoxazin-2-one, 8-amino-1,4-dihydro- is a heterocyclic compound . It has an oxazine ring fused with a benzene ring . This compound and its derivatives are of great medicinal importance due to their various medicinal uses and physiological activities . They are reported to exhibit many useful pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .
Synthesis Analysis
A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives has been described . By using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent, a series of 2-substituted 4H-3,1-benzoxazin-4-one derivatives was synthesized in high yield under mild conditions and simple workup .Molecular Structure Analysis
The molecular formula of 2H-3,1-Benzoxazin-2-one, 8-amino-1,4-dihydro- is C8H8N2O2. The average mass is 149.147 Da and the monoisotopic mass is 149.047684 Da .Chemical Reactions Analysis
The benzoxazin-4-one ring is formed from intermediate formula 1 and cyclizing agents, such as acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine, which can convert the OH of the carboxylic acid group into a good leaving group to form the benzoxazin-4-one ring .Physical And Chemical Properties Analysis
The predicted boiling point of 2H-3,1-Benzoxazin-2-one, 8-amino-1,4-dihydro- is 276.2±40.0 °C and the predicted density is 1.344±0.06 g/cm3 .Mechanism of Action
While the specific mechanism of action for 2H-3,1-Benzoxazin-2-one, 8-amino-1,4-dihydro- is not mentioned in the search results, benzoxazine and benzoxazinone are reported to exhibit many useful pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .
Future Directions
The synthesis of benzoxazine, benzoxazinone and their derivatives has been able to draw attention of researchers due to their various medicinal uses and physiological activities . This motivates researchers to synthesize newer benzoxazine derivatives that can be found to be better drugs than already available with lesser toxicity .
properties
IUPAC Name |
8-amino-1,4-dihydro-3,1-benzoxazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-6-3-1-2-5-4-12-8(11)10-7(5)6/h1-3H,4,9H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCCQBWWJQAJTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)N)NC(=O)O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444278 | |
Record name | 2H-3,1-Benzoxazin-2-one, 8-amino-1,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-3,1-Benzoxazin-2-one, 8-amino-1,4-dihydro- | |
CAS RN |
148890-67-9 | |
Record name | 8-Amino-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148890-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-3,1-Benzoxazin-2-one, 8-amino-1,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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